

Euquinine (CAS Number 83-75-0): A Technical Guide to its Research Applications

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Euquinine, with the CAS number 83-75-0, is chemically known as Quinine Ethyl Carbonate. It is a derivative of the well-known antimalarial drug, quinine. This technical guide provides an indepth overview of the research applications of **Euquinine**, focusing on its antiplasmodial activity, its role in multidrug resistance, and its pharmacokinetic profile. While specific research on **Euquinine** is limited, this guide extrapolates from the extensive data available for its parent compound, quinine, to provide a comprehensive understanding of its potential applications. This document includes quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support further research and development.

Introduction

Euquinine, or Quinine Ethyl Carbonate, is a tasteless and odorless salt derived from quinine. [1] This property makes it a more palatable alternative for oral administration, particularly in pediatric populations.[2] Historically, quinine and its derivatives have been central to the treatment of malaria.[1] **Euquinine**'s primary research applications lie in the fields of malariology, particularly in studying drug resistance, and in oncology, for its potential to reverse multidrug resistance.

Physicochemical Properties



Property	Value	Reference
CAS Number	83-75-0	[1]
Molecular Formula	C23H28N2O4	[3]
Molecular Weight	396.48 g/mol	[3]
Appearance	White crystals	[4]
Solubility	Practically insoluble in water; soluble in alcohol and ether	[4]

Research Applications Antimalarial Activity

Euquinine, as a derivative of quinine, is expected to exhibit significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The mechanism of action is believed to be similar to that of quinine, which involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole. This process leads to the accumulation of toxic free heme, ultimately causing parasite death.

3.1.1. In Vitro Antiplasmodial Activity Data (of Quinine)

Due to the scarcity of specific IC50 data for **Euquinine**, the following table summarizes the in vitro activity of its parent compound, quinine, against various strains of P. falciparum.

P. falciparum Strain	Chloroquine Sensitivity	Quinine IC50 (nM)	Reference
D6	Sensitive	6.89	[5]
W2	Resistant	13.8	
3D7	Sensitive	Not specified	
Dd2	Resistant	Not specified	

3.1.2. Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based)



This protocol is a general method for assessing the in vitro antiplasmodial activity of compounds like **Euquinine**.

Objective: To determine the 50% inhibitory concentration (IC50) of **Euquinine** against P. falciparum.

Materials:

- **Euquinine** (CAS 83-75-0)
- P. falciparum culture (e.g., 3D7 or W2 strain)
- Human erythrocytes
- RPMI 1640 medium supplemented with HEPES, sodium bicarbonate, hypoxanthine, and AlbuMAX II
- SYBR Green I nucleic acid stain
- Lysis buffer (Tris, EDTA, saponin, Triton X-100)
- 96-well microplates
- Incubator (37°C, 5% CO2, 5% O2)
- Fluorescence plate reader

Procedure:

- Prepare a stock solution of **Euquinine** in a suitable solvent (e.g., DMSO) and make serial dilutions.
- Synchronize the P. falciparum culture to the ring stage.
- Prepare a parasite suspension with 2% hematocrit and 1% parasitemia in the culture medium.
- Add 100 μ L of the parasite suspension to each well of a 96-well plate.



- Add 1 μL of the Euquinine dilutions to the respective wells. Include positive (parasites with no drug) and negative (uninfected erythrocytes) controls.
- Incubate the plates for 72 hours under the specified conditions.
- After incubation, add 100 μL of lysis buffer containing SYBR Green I to each well.
- Incubate in the dark at room temperature for 1 hour.
- Measure the fluorescence intensity using a plate reader (excitation: 485 nm, emission: 530 nm).
- Calculate the IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Multidrug Resistance Reversal

Quinine has been shown to act as a P-glycoprotein (P-gp) inhibitor, a protein often overexpressed in cancer cells that contributes to multidrug resistance (MDR).[7][8] By inhibiting P-gp, quinine can increase the intracellular concentration of chemotherapeutic drugs, thereby restoring their efficacy. **Euquinine** is being investigated for similar properties.

3.2.1. Experimental Protocol: P-glycoprotein (P-gp) Inhibition Assay

This protocol describes a method to assess the potential of **Euquinine** to inhibit P-gp-mediated efflux.

Objective: To determine if **Euquinine** can inhibit the P-gp transporter and reverse multidrug resistance.

Materials:

- **Euquinine** (CAS 83-75-0)
- P-gp-overexpressing cancer cell line (e.g., K562/ADM) and its non-resistant counterpart (K562)
- A fluorescent P-gp substrate (e.g., Rhodamine 123)



- A known P-gp inhibitor as a positive control (e.g., Verapamil)
- Cell culture medium (e.g., RPMI 1640 with 10% FBS)
- Flow cytometer or fluorescence microscope

Procedure:

- Culture the resistant and non-resistant cancer cells to 80-90% confluency.
- Pre-incubate the cells with various concentrations of **Euquinine** or the positive control for 1 hour.
- Add the fluorescent P-gp substrate (Rhodamine 123) to the cells and incubate for another hour.
- Wash the cells with ice-cold PBS to remove the extracellular fluorescent substrate.
- Analyze the intracellular fluorescence intensity using a flow cytometer or visualize under a fluorescence microscope.
- An increase in intracellular fluorescence in the presence of **Euquinine** indicates inhibition of P-gp-mediated efflux.

Pharmacokinetics and Bioavailability

A study comparing the relative bioavailability of hydrochloride, sulphate, and ethyl carbonate salts of quinine showed no statistically significant differences in their plasma drug concentration-time profiles.[2] This suggests that **Euquinine** has a comparable bioavailability to other quinine salts.

3.3.1. Pharmacokinetic Parameters of Quinine (Oral Administration)



Parameter	Value	Reference
Bioavailability	~88%	[9]
Tmax	1-3 hours	[9][10]
Volume of Distribution (Vd)	3.6 L/kg	[9]
Plasma Clearance	0.19 L/kg/h	[9]
Elimination Half-life	~11 hours in healthy adults	[11]

3.3.2. Experimental Protocol: Bioavailability Study

This protocol outlines a general procedure for a comparative bioavailability study of **Euquinine**.

Objective: To compare the rate and extent of absorption of **Euquinine** with a reference quinine formulation.

Design: A single-dose, randomized, two-period, crossover study in healthy volunteers.

Procedure:

- · Recruit a cohort of healthy adult volunteers.
- After an overnight fast, administer a single oral dose of **Euquinine** or the reference formulation.
- Collect blood samples at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours) post-dosing.
- Separate the plasma and store it frozen until analysis.
- Analyze the plasma samples for quinine concentration using a validated HPLC method.[2]
 [12]
- After a washout period of at least 7 days, administer the other formulation to the subjects.
- Repeat the blood sampling and analysis.



 Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax) for both formulations and perform statistical analysis to assess bioequivalence.[13]

Synthesis

Euquinine is synthesized from quinine. While a detailed, step-by-step protocol for this specific conversion is not readily available in the provided search results, the general principle involves the reaction of quinine with an ethylating agent that introduces an ethyl carbonate group. A plausible method would involve the reaction of quinine with ethyl chloroformate in the presence of a base.

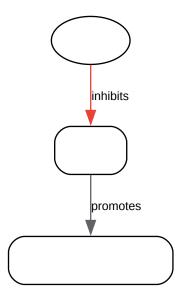
Signaling Pathways

Research on quinine has revealed its interaction with several cellular signaling pathways.

These interactions may underlie both its therapeutic effects and its side effects. As a derivative, **Euquinine** is likely to affect similar pathways.

AKT Signaling Pathway

Quinine has been shown to inhibit myogenic differentiation by disrupting the AKT signaling pathway.[9][14] This pathway is crucial for cell survival and proliferation.



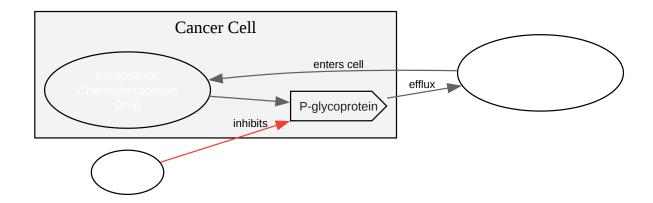
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Quinine's inhibition of the AKT signaling pathway.



P-glycoprotein (P-gp) Mediated Efflux

Quinine is a known inhibitor of the P-glycoprotein (P-gp) efflux pump. This inhibition can lead to increased intracellular concentrations of other drugs that are P-gp substrates, a key mechanism in overcoming multidrug resistance.



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Quinine's inhibition of P-glycoprotein mediated drug efflux.

Conclusion

Euquinine (CAS 83-75-0) holds promise as a research compound, particularly in the areas of antimalarial drug development and as a potential agent to combat multidrug resistance in cancer. Its favorable taste profile makes it an attractive alternative to other quinine salts. While much of the current understanding of its biological activity is extrapolated from its parent compound, quinine, this guide provides a solid foundation for future research. Further studies are warranted to elucidate the specific quantitative activity, detailed mechanisms of action, and full therapeutic potential of **Euquinine**.

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